A Technical Guide to N-(2,4-dimethylphenyl)methanesulfonamide: Synthesis, Properties, and Applications for Chemical Research
A Technical Guide to N-(2,4-dimethylphenyl)methanesulfonamide: Synthesis, Properties, and Applications for Chemical Research
Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Understanding the synthesis and properties of novel sulfonamide building blocks is therefore critical for the advancement of drug discovery programs. This guide provides an in-depth technical overview of N-(2,4-dimethylphenyl)methanesulfonamide, a functionalized chemical intermediate. We will cover its core physicochemical properties, detail a robust synthetic pathway with mechanistic insights, outline expected characterization data for structural verification, and discuss its potential applications for researchers, chemists, and drug development professionals.
Core Physicochemical Properties
N-(2,4-dimethylphenyl)methanesulfonamide is an aromatic sulfonamide. Its fundamental properties, essential for experimental design and data interpretation, are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | Calculated |
| Monoisotopic Mass | 199.06615 Da | [1] |
| CAS Number | 1078627-79-8 | [2] |
| Predicted XLogP | 1.2 | [1] |
| Appearance | White to off-white solid (predicted) | Inferred[3][4] |
Synthesis and Mechanistic Rationale
The synthesis of N-(2,4-dimethylphenyl)methanesulfonamide is efficiently achieved via the nucleophilic substitution reaction between an appropriately substituted aniline and an alkylsulfonyl chloride. This is a standard and reliable method for forming the sulfonamide bond.
Reaction Scheme:
2,4-Dimethylaniline + Methanesulfonyl Chloride → N-(2,4-dimethylphenyl)methanesulfonamide
Mechanistic Insights: The synthesis proceeds through the nucleophilic attack of the nitrogen atom of 2,4-dimethylaniline on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct.
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Causality of Reagent Choice: A non-nucleophilic organic base, such as pyridine, is crucial in this reaction.[5] Its primary role is to act as an acid scavenger, neutralizing the HCl formed during the reaction. According to Le Châtelier's principle, the removal of a product (HCl) drives the equilibrium towards the formation of the desired sulfonamide, thereby increasing the reaction yield. Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes the organic reactants.
Synthetic Workflow Diagram:
Caption: Workflow for the synthesis of N-(2,4-dimethylphenyl)methanesulfonamide.
Spectroscopic Characterization: A Self-Validating System
Structural confirmation of the synthesized product is paramount. The following expected spectroscopic data serve as a benchmark for researchers to validate the identity and purity of N-(2,4-dimethylphenyl)methanesulfonamide.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should contain distinct signals corresponding to each unique proton environment. Key expected signals include:
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Two singlets in the aromatic region (δ 7.0-7.5 ppm) for the two non-equivalent aromatic protons.
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A broad singlet for the N-H proton, which is exchangeable with D₂O.
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A singlet around δ 2.9-3.1 ppm for the three protons of the methanesulfonyl (CH₃-SO₂) group.
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Two distinct singlets around δ 2.2-2.5 ppm for the two non-equivalent methyl groups on the phenyl ring.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
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A moderate, sharp peak around 3250-3350 cm⁻¹ corresponding to the N-H stretch.
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Two strong, characteristic peaks for the sulfonyl group (S=O), an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.
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Peaks corresponding to aromatic C-H and C=C stretching.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
Applications in Research and Drug Development
While N-(2,4-dimethylphenyl)methanesulfonamide may not be an end-product therapeutic itself, its value lies in its potential as a versatile chemical intermediate and building block.
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Scaffold for Medicinal Chemistry: The sulfonamide moiety is a privileged scaffold in drug design, found in antibiotics, diuretics, and anti-inflammatory agents.[6] This compound provides a pre-functionalized aromatic core that can be used to generate libraries of novel compounds for biological screening. The dimethylphenyl group offers a specific steric and electronic profile that can be explored for structure-activity relationship (SAR) studies.
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Intermediate in Organic Synthesis: Methanesulfonamides are widely used as reagents and intermediates in the synthesis of medicinally important compounds.[7] The N-H proton is weakly acidic and can be deprotonated to allow for further functionalization at the nitrogen atom, enabling the construction of more complex molecular architectures.
Experimental Protocol: Synthesis of N-(2,4-dimethylphenyl)methanesulfonamide
This protocol is a representative procedure adapted from established methods for N-arylsulfonamide synthesis.[5][8]
Safety Precautions:
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Methanesulfonyl chloride is corrosive and lachrymatory.
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Pyridine is flammable and toxic.
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Dichloromethane is a suspected carcinogen.
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All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials:
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2,4-Dimethylaniline (1.0 eq)
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Methanesulfonyl chloride (1.05 eq)
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Pyridine (1.1 eq)
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Dichloromethane (CH₂Cl₂)
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2M Hydrochloric Acid (HCl)
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2M Sodium Hydroxide (NaOH)
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Saturated Sodium Chloride (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethanol
Procedure:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,4-dimethylaniline (1.0 eq) and dissolve in dichloromethane. Cool the flask to 0°C using an ice-water bath.
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Reagent Addition: Slowly add pyridine (1.1 eq) to the stirred solution. Following this, add methanesulfonyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains below 5°C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Extraction:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 2M HCl (to remove pyridine and unreacted aniline), water, and saturated brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Isolation of Crude Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure N-(2,4-dimethylphenyl)methanesulfonamide.
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Characterization: Dry the purified crystals under vacuum and characterize using NMR, IR, and MS to confirm structure and purity as described in Section 3.
Conclusion
N-(2,4-dimethylphenyl)methanesulfonamide is a readily accessible chemical compound with a clear synthesis pathway and well-defined physicochemical properties. Its structure, combining the medicinally significant sulfonamide linker with a substituted aromatic ring, makes it a valuable intermediate for researchers in synthetic organic chemistry and drug discovery. The robust synthesis and straightforward characterization outlined in this guide provide a solid foundation for its application in creating novel molecules with potential therapeutic value.
References
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Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (n.d.). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. PMC - NIH. Retrieved from [Link]
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PubChemLite. (n.d.). (2,4-dimethylphenyl)methanesulfonamide (C9H13NO2S). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-Phenylmethanesulfonamide. Retrieved from [Link]
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Gowda, B. T., et al. (n.d.). 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide. PMC - NIH. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Retrieved from [Link]
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ResearchGate. (2011). 2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]
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